Bienvenue dans la boutique en ligne BenchChem!

methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride

Serotonin transporter SERT inhibition Structure-activity relationship

Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride (CAS 2243504-22-3) is the hydrochloride salt of the ortho‑trifluoromethyl positional isomer of fluoxetine, also designated as (3RS)-N-Methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride. With a molecular formula of C₁₇H₁₈F₃NO·HCl and a molecular weight of 345.8 g/mol, it is catalogued as Fluoxetine Impurity 29 and Fluoxetine Impurity 4 HCl.

Molecular Formula C17H19ClF3NO
Molecular Weight 345.8
CAS No. 2243504-22-3
Cat. No. B6280271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride
CAS2243504-22-3
Molecular FormulaC17H19ClF3NO
Molecular Weight345.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine Hydrochloride (CAS 2243504-22-3): A 2‑Trifluoromethyl Fluoxetine Isomer – Procurement‑Grade Identity, Purity, and Pharmacopoeial Reference Standard Status


Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride (CAS 2243504-22-3) is the hydrochloride salt of the ortho‑trifluoromethyl positional isomer of fluoxetine, also designated as (3RS)-N-Methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride . With a molecular formula of C₁₇H₁₈F₃NO·HCl and a molecular weight of 345.8 g/mol, it is catalogued as Fluoxetine Impurity 29 and Fluoxetine Impurity 4 HCl [1]. The compound is supplied as a fully characterized reference standard that complies with USP, EP, JP, and BP requirements, and it is routinely used to support ANDA/NDA submissions and the commercial manufacturing of fluoxetine active pharmaceutical ingredient (API) [1].

Why Generic Substitution of Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine Hydrochloride Fails: Positional Isomerism Drives Order‑of‑Magnitude Shifts in Transporter Affinity and Regulatory Identity


Simply substituting this ortho‑trifluoromethyl isomer with the para‑trifluoromethyl parent (fluoxetine), the meta‑trifluoromethyl isomer, or another ortho‑substituted analog such as nisoxetine or tomoxetine will produce a completely different pharmacological and analytical profile [1][2]. The position of the trifluoromethyl group on the phenoxy ring is the primary determinant of both serotonin transporter (SERT) inhibitory potency and transporter selectivity [1]. Furthermore, this compound possesses a unique regulatory identity as Fluoxetine Impurity 29/Impurity 4 HCl, and its use as a pharmacopoeial reference standard requires documented, batch‑specific purity and characterization data that cannot be satisfied by any other impurity or the API itself [3].

Quantitative Differentiation Evidence for Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine Hydrochloride (CAS 2243504-22-3) Versus Closest Structural Comparators


SERT Inhibitory Potency: ~100‑Fold Reduction Versus Fluoxetine (para‑CF₃)

The ortho‑trifluoromethyl analogue (this compound) is only about one‑hundredth as potent as fluoxetine in inhibiting serotonin uptake in synaptosomal preparations [1]. This dramatic reduction in SERT affinity is directly attributable to the relocation of the trifluoromethyl substituent from the para position (fluoxetine) to the ortho position [1][2].

Serotonin transporter SERT inhibition Structure-activity relationship Fluoxetine impurity

Transporter Selectivity Shift: Ortho‑Substitution Diverts Inhibition from SERT to NET – Class‑Level Inference from Nisoxetine and Tomoxetine

Ortho‑substituted analogues of fluoxetine, specifically nisoxetine (ortho‑OCH₃) and tomoxetine (ortho‑CH₃), are potent and highly selective inhibitors of norepinephrine uptake rather than serotonin uptake [1]. While quantitative NET inhibition data for the ortho‑CF₃ isomer are not explicitly reported, the structure‑activity relationship established by these close analogues strongly suggests that the ortho‑CF₃ compound likewise exhibits a shifted selectivity profile favoring NET over SERT relative to fluoxetine [1].

Norepinephrine transporter Transporter selectivity Ortho-substitution Nisoxetine Tomoxetine

Rank‑Order SERT Affinity Across Trifluoromethyl Positional Isomers: Ortho < Meta < Para

The three possible trifluoromethyl positional isomers of fluoxetine exhibit a clear rank order of SERT affinity: para (fluoxetine, Ki = 17–55 nM) > meta (meta‑fluoxetine, Ki = 166 nM) > ortho (this compound, estimated ~100‑fold weaker than para, i.e., Ki in the low micromolar range) [1]. The meta‑isomer is approximately 10‑fold weaker than fluoxetine, while the ortho‑isomer is approximately 100‑fold weaker, demonstrating that each positional shift imposes a roughly 10‑fold penalty in SERT binding affinity [1].

Positional isomerism Trifluoromethyl SERT affinity ranking Meta-fluoxetine

Regulatory Identity and Pharmacopoeial Reference Standard Designation: Distinct from All Other Fluoxetine Impurities

This compound is uniquely designated as Fluoxetine Impurity 29 (Chinese nomenclature) and Fluoxetine Impurity 4 HCl, and is supplied as a characterized reference material compliant with USP, EP, JP, and BP requirements [1]. It is specifically used to support Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial fluoxetine manufacturing quality control [1]. No other fluoxetine positional isomer or impurity shares this exact combination of CAS registry number (2243504-22-3) and multi‑compendial reference standard status .

Fluoxetine Impurity 29 Fluoxetine Impurity 4 HCl Pharmacopoeial reference standard ANDA NDA

Physicochemical and Analytical Differentiation: Molecular Identity, Purity Profile, and Chromatographic Behavior

The hydrochloride salt (MW = 345.8 g/mol, C₁₇H₁₈F₃NO·HCl) distinguishes this compound from the free base form (MW = 309.33 g/mol, C₁₇H₁₈F₃NO, CAS 56161-71-8) . Commercial reference standards are supplied at ≥95% purity (typically ≥98% by HPLC) with full characterization data including NMR, MS, and HPLC chromatograms [1]. The ortho‑trifluoromethyl substitution confers a distinct chromatographic retention time and mass fragmentation pattern relative to the para and meta isomers, enabling unambiguous identification in impurity profiling methods [1].

Molecular weight HPLC retention time Mass spectrometry Purity Salt form

Validated Application Scenarios for Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine Hydrochloride (CAS 2243504-22-3) in Pharmaceutical R&D and Quality Control


Pharmaceutical Impurity Reference Standard for Fluoxetine ANDA/NDA Regulatory Submissions

This compound serves as the certified reference standard for Fluoxetine Impurity 29/Impurity 4 HCl in analytical method validation packages submitted to FDA, EMA, and other global regulatory agencies. Its multi‑compendial compliance (USP, EP, JP, BP) ensures that impurity quantification data generated with this standard are directly acceptable in support of ANDA and NDA filings for generic and innovator fluoxetine products [1].

HPLC/LC‑MS Method Development and System Suitability Testing for Fluoxetine Impurity Profiling

The ortho‑CF₃ isomer's distinct chromatographic retention time, relative to fluoxetine (para‑CF₃) and other process-related impurities, makes it an essential system suitability marker. Its inclusion in impurity mixtures confirms column selectivity and resolution power for the critical isomeric separation required by fluoxetine hydrochloride monographs [2].

Structure–Activity Relationship (SAR) Studies on SSRI Pharmacophore: Positional Isomer Library Member

As the ortho‑trifluoromethyl member of the fluoxetine positional isomer series, this compound enables medicinal chemists to probe the spatial requirements of the SERT binding pocket. Its approximately 100‑fold weaker SERT inhibition, compared with fluoxetine, provides a quantitative benchmark for computational docking studies and pharmacophore model refinement [3].

Quality Control Release Testing of Fluoxetine API and Finished Dosage Forms

QC laboratories use this characterized impurity standard to spike fluoxetine API and drug product samples for accuracy and precision assessments during batch release testing. The availability of full COA documentation (HPLC purity, NMR, MS) supports the traceability chain required under ICH Q7 GMP guidelines for active pharmaceutical ingredients [1].

Quote Request

Request a Quote for methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.